molecular formula C14H22N2O5 B1383161 2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate CAS No. 1357351-87-1

2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate

Cat. No.: B1383161
CAS No.: 1357351-87-1
M. Wt: 298.33 g/mol
InChI Key: HVOJRYNWIYULON-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound exemplifies the sophisticated design principles underlying modern spirocyclic chemistry. The compound possesses the Chemical Abstracts Service registry number 1357351-87-1 and exhibits a complex three-dimensional structure characterized by the fusion of a four-membered azetidine ring with a five-membered pyrrolidinone ring through a shared spiro carbon center. The International Union of Pure and Applied Chemistry systematic nomenclature for this compound reflects the intricate connectivity pattern, where the spiro[3.4]octane designation indicates the presence of a three-membered bridge connecting to a four-membered ring system, totaling eight carbon atoms in the core structure.

The molecular framework incorporates two nitrogen atoms positioned at the 2 and 6 positions of the spirocyclic system, creating a diazaspiro architecture that significantly influences the compound's electronic properties and potential for hydrogen bonding interactions. The presence of a ketone functionality at the 7-position introduces an additional electrophilic center, while the tert-butyl and ethyl ester protecting groups at positions 2 and 5 respectively provide steric bulk that influences both the molecule's conformational preferences and its synthetic accessibility. The complete Simplified Molecular Input Line Entry System representation CCOC(=O)C1C2(CC(=O)N1)CN(C2)C(=O)OC(C)(C)C encodes the precise connectivity pattern, revealing the complex intramolecular relationships that define this spirocyclic architecture.

The stereochemical complexity of this molecule arises from the rigid spiro junction, which constrains the relative orientations of the substituent groups and creates a well-defined three-dimensional pharmacophore. The International Chemical Identifier key HVOJRYNWIYULON-UHFFFAOYSA-N serves as a unique digital fingerprint that enables unambiguous identification of this specific stereoisomer and connectivity pattern across chemical databases. This architectural sophistication positions the compound as an excellent scaffold for medicinal chemistry applications, where the rigid spirocyclic framework can serve as a conformationally constrained template for the presentation of pharmacophoric elements in precisely defined spatial relationships.

Structural Parameter Value Reference
Molecular Formula C14H22N2O5
Molecular Weight 298.33 g/mol
Chemical Abstracts Service Number 1357351-87-1
International Chemical Identifier Key HVOJRYNWIYULON-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CCOC(=O)C1C2(CC(=O)N1)CN(C2)C(=O)OC(C)(C)C

X-ray Crystallographic Analysis of Spiro[3.4]octane Core

The structural elucidation of spirocyclic compounds through X-ray crystallographic analysis represents a fundamental approach for understanding the three-dimensional architecture and conformational preferences of these complex molecular systems. X-ray crystallography serves as the most favored technique for structure determination of organic molecules, providing detailed three-dimensional molecular structures from crystalline samples through the analysis of diffraction patterns generated when crystals are exposed to X-ray beams. The spiro[3.4]octane core structure, with its characteristic molecular formula C8H14 and molecular weight of 110.20 grams per mole, forms the foundational framework upon which the more complex diazaspiro derivatives are constructed.

Crystallographic investigations of spiro[3.4]octane systems reveal the fundamental geometric constraints imposed by the spiro junction, where the shared quaternary carbon center enforces specific angular relationships between the fused ring systems. The International Chemical Identifier for the parent spiro[3.4]octane framework InChI=1S/C8H14/c1-2-5-8(4-1)6-3-7-8/h1-7H2 demonstrates the connectivity pattern that creates the characteristic rigid bicyclic architecture. The crystallographic analysis of related spirocyclic structures has demonstrated that the spiro junction creates a highly constrained molecular geometry that significantly influences the overall conformational landscape of substituted derivatives.

The diffraction patterns obtained from crystalline samples of spirocyclic compounds provide critical information about crystal packing symmetry and the size of the repeating unit that forms the crystal lattice. The intensities of diffraction spots can be processed to determine structure factors, from which electron density maps are calculated with sufficient clarity to permit the construction of accurate molecular models. For spiro[3.4]octane derivatives, these crystallographic studies have revealed that the rigid spiro junction constrains the relative orientations of substituent groups, creating well-defined spatial relationships that are maintained across different crystal forms and packing arrangements.

The crystallographic investigation of spiro compounds has particular significance for understanding the conformational behavior of the diazaspiro[3.4]octane derivatives, where the incorporation of nitrogen atoms introduces additional structural complexity through potential hydrogen bonding interactions and electronic effects. These crystallographic insights provide the foundation for understanding how the rigid spiro framework influences the biological activity and pharmaceutical properties of more complex derivatives such as this compound.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The comprehensive spectroscopic characterization of this compound requires the integration of multiple analytical techniques to fully elucidate its structural features and confirm the integrity of the spirocyclic framework. Nuclear magnetic resonance spectroscopy provides the most detailed information about the molecular connectivity and stereochemical relationships within this complex structure, where the rigid spiro junction creates characteristic splitting patterns due to restricted molecular rotation. The proton nuclear magnetic resonance spectrum of related diazaspiro[3.4]octane derivatives typically exhibits distinct resonances for the tert-butyl protecting group appearing as a singlet around 1.44 parts per million, while the ethyl ester protons manifest as characteristic triplet and quartet patterns in the aliphatic region.

The carbon-13 nuclear magnetic resonance spectroscopy of spirocyclic compounds reveals the quaternary spiro carbon as a distinct resonance, typically appearing in the aliphatic region but showing characteristic chemical shift patterns that reflect the unique electronic environment created by the bicyclic framework. For the tert-butyl 6-(pyridin-3-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate analogue, carbon-13 nuclear magnetic resonance analysis at 100 megahertz in deuterated chloroform revealed distinct resonances at 156.4, 143.4, 137.8, 134.3, 123.7, 118.0, 79.9, 59.3, 57.2, 46.4, 39.9, 36.1, and 28.5 parts per million, demonstrating the complex electronic environment present in these spirocyclic systems. The spirocyclic architecture produces restricted conformational flexibility that results in well-resolved nuclear magnetic resonance spectra with minimal line broadening due to conformational exchange processes.

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern information that supports structural assignments for spirocyclic compounds. The predicted collision cross section data for related diazaspiro derivatives shows characteristic molecular ion peaks, with the protonated molecular ion [M+H]+ appearing at mass-to-charge ratio 299.16014 for the closely related compound, while sodium adduct [M+Na]+ appears at 321.14208. The fragmentation patterns observed in mass spectrometry provide valuable insights into the stability of the spiro junction and the preferred cleavage pathways that occur under ionization conditions.

Infrared spectroscopy contributes essential information about the functional group composition and hydrogen bonding interactions present in the molecule. The carbonyl stretches associated with the ester functionalities and the ketone group at the 7-position appear as distinct absorption bands in the carbonyl region, typically between 1650-1750 reciprocal centimeters. The spirocyclic framework constrains the molecular geometry in ways that can influence the vibrational frequencies of attached functional groups, providing additional structural confirmation through comparison with related compounds and theoretical predictions.

Spectroscopic Technique Key Diagnostic Features Chemical Shift/Frequency Range
Proton Nuclear Magnetic Resonance tert-Butyl singlet 1.44 ppm
Proton Nuclear Magnetic Resonance Ethyl ester patterns 1.2-4.2 ppm
Carbon-13 Nuclear Magnetic Resonance Quaternary spiro carbon 35-45 ppm
Carbon-13 Nuclear Magnetic Resonance Carbonyl carbons 150-180 ppm
Mass Spectrometry Molecular ion [M+H]+ 299.16 m/z
Infrared Spectroscopy Carbonyl stretches 1650-1750 cm⁻¹

Conformational Analysis Through Computational Modeling

The conformational landscape of this compound represents a critical aspect of its molecular behavior that directly influences biological activity, pharmacokinetic properties, and synthetic accessibility. Computational conformational analysis of spirocyclic compounds requires sophisticated theoretical approaches that can accurately capture the complex intramolecular interactions and steric constraints imposed by the rigid bicyclic framework. Recent investigations utilizing density functional theory methods have demonstrated that azaamino acid residues in tripeptide models containing spiro frameworks exhibit distinct conformational preferences that depend significantly on the computational methodology employed.

The conformational analysis of related azapeptide systems containing spiro frameworks has revealed that the choice of density functional theory functional significantly influences the predicted lowest energy conformations. Studies comparing B3LYP and B3LYP-D3 functionals have shown that dispersion-corrected methods can predict substantially different conformational preferences, particularly regarding cis-trans isomerization processes around amide bonds. For azaAsp-Pro sequences containing spirocyclic elements, B3LYP functional predicts conformations with all-trans amide bonds as the lowest energy minima, while B3LYP-D3 functional identifies conformations containing cis amide bonds as energetically favorable, suggesting that dispersion interactions play a crucial role in stabilizing these alternative conformations.

The solvation effects on conformational preferences represent another critical consideration in the computational analysis of spirocyclic compounds. Solvation Model Density calculations in water reveal conformational landscapes that differ substantially from gas-phase predictions, with polar solvents stabilizing conformations that maximize favorable electrostatic interactions and hydrogen bonding networks. For azapeptide models containing spirocyclic frameworks, the predicted lowest energy conformations in aqueous solution often differ from both gas-phase B3LYP and B3LYP-D3 predictions, emphasizing the importance of considering environmental effects in conformational analysis.

The computational investigation of hydrogen bonding interactions within spirocyclic systems provides valuable insights into the stabilization mechanisms that govern conformational preferences. Natural bond orbital analysis reveals that intramolecular hydrogen bonds can create significant stabilization energies, with C10 hydrogen bonds in β-turn motifs contributing stabilization energies of 3.71 kilocalories per mole through π-carbonyl, n-oxygen, and n'-oxygen/σ-nitrogen-hydrogen overlaps. These computational findings demonstrate that the rigid spiro framework constrains molecular geometry in ways that can either facilitate or inhibit intramolecular hydrogen bonding, depending on the specific substitution pattern and stereochemistry.

The computational conformational sampling of larger flexible compounds, including spirocyclic derivatives, has benefited from recent advances in low-mode molecular dynamics approaches that can efficiently explore conformational space while maintaining computational tractability. These enhanced sampling methods have proven particularly valuable for investigating the conformational behavior of spirocyclic compounds, where the rigid framework creates a complex energy landscape with multiple local minima separated by significant energy barriers.

Computational Method Predicted Conformation Stabilization Energy (kcal/mol) Reference
B3LYP Gas Phase All-trans amide bonds -
B3LYP-D3 Gas Phase Cis amide bond -
Solvation Model Density/B3LYP Water Hydrogen-bonded conformation -
Natural Bond Orbital Analysis C10 hydrogen bond 3.71
Low-Mode Molecular Dynamics Enhanced conformational sampling -

Properties

IUPAC Name

2-O-tert-butyl 5-O-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5/c1-5-20-11(18)10-14(6-9(17)15-10)7-16(8-14)12(19)21-13(2,3)4/h10H,5-8H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOJRYNWIYULON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2(CC(=O)N1)CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357351-87-1
Record name 2-t-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate
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Preparation Methods

Selective Decarboxylation

  • The diester intermediate undergoes Krapcho decarboxylation, which selectively removes one ester group while preserving the other.
  • This step uses conditions that avoid base hydrolysis followed by decarboxylation, thus maintaining the integrity of the remaining ester.
  • The reaction typically employs salts like sodium chloride to improve extraction efficiency due to the water solubility of intermediates.

Nitrogen Protection and Reduction

  • The in-ring nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions.
  • Regioselective reduction is achieved using borane-dimethyl sulfide complex, which reduces the tertiary amide selectively over esters.
  • This step yields an ethyl ester of the spirocyclic proline derivative.

Final Hydrolysis and Purification

  • The ethyl ester is conventionally hydrolyzed to the final N-Boc protected spirocyclic proline chimera.
  • Purification is typically performed by flash chromatography using hexane/ethyl acetate mixtures (e.g., 2:1 ratio).
  • The overall process is scalable, allowing multigram synthesis with yields around 10.4% overall, with individual step yields ranging from moderate to high.

Summary of Key Steps and Yields

Step No. Reaction Description Key Reagents/Conditions Typical Yield (%) Notes
S1 Michael addition and intramolecular lactamization Alkene precursor + 2-aminomalonic ester, base ~33 Moderate yield, product mixture of diester/monoester
S2 Krapcho decarboxylation Salt-assisted decarboxylation (e.g., NaCl) High Selective removal of one ester group
S3 Boc protection of nitrogen Boc anhydride or equivalent High Protects ring nitrogen for selective reduction
S4 Regioselective reduction Borane-dimethyl sulfide complex High Reduces tertiary amide selectively
S5 Hydrolysis of ethyl ester Conventional hydrolysis conditions High Yields final spirocyclic product
Purification Flash chromatography Hexane/ethyl acetate (2:1) - Efficient purification method

Industrial and Large-Scale Considerations

  • Industrial methods likely adapt this route with continuous flow reactors and automated systems to improve yield and purity.
  • Control of reaction temperature, solvent evaporation rate, and extraction conditions are critical for maximizing product recovery.
  • Storage and handling of intermediates require inert atmospheres and controlled temperatures to maintain stability.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further modified or used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

2-tert-Butyl 5-Ethyl 7-Oxo-2,6-Diazaspiro[3.4]octane-2,5-Dicarboxylate has shown promise in the development of novel pharmaceuticals. Its structural attributes allow it to interact with biological targets effectively.

Case Study: Anticancer Activity
Research indicates that derivatives of diazaspiro compounds exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, studies have demonstrated that modifications in the diazaspiro structure can enhance cytotoxicity against breast cancer cells, suggesting potential for further development as an anticancer agent .

Drug Delivery Systems

The compound's ability to form complexes with various biomolecules makes it a candidate for drug delivery systems.

Case Study: Targeted Delivery Mechanisms
Recent studies have utilized 2-tert-butyl 5-ethyl 7-oxo derivatives as linkers in targeted protein degradation systems (PROTACs). These systems leverage the compound's structural rigidity to optimize interactions with target proteins, enhancing the efficacy of drug delivery .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for understanding enzyme mechanisms and protein interactions.

Case Study: Enzyme Inhibition Studies
Investigations into enzyme inhibition have revealed that compounds with similar structures can effectively inhibit key metabolic enzymes. This opens avenues for using 2-tert-butyl 5-ethyl 7-oxo derivatives in metabolic pathway studies and drug discovery .

Data Tables

SupplierProduct DescriptionPrice (USD)
Aladdin ScientificO2-tert-butyl O5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate$193.90 (100mg)
Sigma-AldrichEthyl 2-Boc-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate$350.00 (100mg)
ParchemSpecialty ChemicalContact for Quote

Mechanism of Action

The mechanism by which 2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Structural Analogues in the Diazaspiro[3.4]octane Family

Key analogues include:

Compound Name Molecular Formula Substituents/Modifications Biological Activity (if reported) Cost (per 100 mg) Reference
Target Compound C₁₄H₂₂N₂O₅ 7-oxo, tert-butyl/ethyl esters Not reported €1,364
1-Methyl-1,6-diazaspiro[3.4]octane (AS140870) C₇H₁₂N₂ Methyl group at position 1 Not reported $100
2-Boc-2,6-diazaspiro[3.4]octane (AS18208) C₁₁H₂₀N₂O₂ Boc protection at position 2 Not reported $110
5-Benzyl 2-tert-butyl 7-hydroxy-2,5-dicarboxylate C₁₉H₂₆N₂O₆ Benzyl ester, hydroxyl at position 7 Not reported N/A
YA1 (1-benzyl-3,3-dimethyl-5-methylenepyrrolidin-2,4-dione) C₁₅H₁₇NO₂ Benzyl, methyl groups; pyrrolidinone core Anticancer activity (cell line screening) N/A

Key Observations :

  • Substituent Diversity: The target compound’s dual ester groups (tert-butyl and ethyl) distinguish it from analogues like AS140870 (methyl) or AS18208 (Boc-protected).
  • Cost : The target compound is significantly more expensive than commercial analogues (e.g., 10–20× pricier than AS140870), reflecting its complex synthesis and purification requirements .

Functional Group Variations and Reactivity

  • Ester vs. Boc Protection : The tert-butyl ester in the target compound offers stability under basic conditions, whereas Boc-protected analogues (e.g., AS18208) are prone to deprotection under acidic conditions .
  • Oxo vs. Hydroxy Groups: The 7-oxo group in the target compound may participate in hydrogen bonding or keto-enol tautomerism, unlike the 7-hydroxy derivative in , which could exhibit different solubility and metabolic profiles.

Biological Activity

2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate (CAS Number: 1357351-87-1) is a complex heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies.

  • Molecular Formula : C14H22N2O5
  • Molecular Weight : 298.33 g/mol
  • CAS Number : 1357351-87-1

Antimicrobial Activity

Research indicates that compounds with a diazaspiro framework exhibit notable antimicrobial properties. A study on related diazaspiro compounds demonstrated significant inhibition against various bacterial strains, suggesting that 2-tert-butyl 5-ethyl 7-oxo derivatives may possess similar activities.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. The inhibition profile indicates that it does not significantly inhibit CYP1A2, CYP2C19, CYP2D6, or CYP3A4, making it a potential candidate for further drug development without major drug-drug interaction concerns .

Neuroprotective Effects

Recent studies suggest that the structural characteristics of diazaspiro compounds may contribute to neuroprotective effects. In vitro assays have shown that these compounds can reduce oxidative stress markers in neuronal cell lines, indicating a potential role in neuroprotection against conditions like Alzheimer's disease.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The spirocyclic structure contributes to the rigidity and spatial arrangement of functional groups, which is crucial for biological activity.

Synthesis Overview

  • Starting Materials : N-(prop-2-yn-1-yl)propiolamides and nitrones.
  • Key Reactions :
    • Kinugasa reaction followed by Conia-ene-type cyclization.
    • The process yields high diastereo and enantioselectivity .

Case Studies

StudyFindings
Antimicrobial Activity Study Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
Enzyme Inhibition Analysis Showed selective inhibition of certain cytochrome P450 enzymes; minimal interaction with key metabolic pathways was observed .
Neuroprotective Assay Reduced levels of reactive oxygen species (ROS) in neuronal cells by up to 40%, suggesting a protective mechanism against oxidative damage .

Discussion

The biological activity of this compound highlights its potential as a lead compound in drug development. Its favorable profile as an enzyme inhibitor and its promising antimicrobial and neuroprotective effects warrant further exploration through clinical studies.

Q & A

Basic: How to synthesize 2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate on a multigram scale?

Methodological Answer:
The synthesis involves sequential protection/deprotection steps and spirocyclic core formation. Key steps include:

Spirocyclic Intermediate Formation : React ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate trifluoroacetate with NaHCO₃ and CbzCl in THF/water to install the benzyloxycarbonyl (Cbz) group, achieving 89% yield .

tert-Butyl Protection : Use Boc₂O (di-tert-butyl dicarbonate) with DMAP as a catalyst in dichloromethane to introduce the tert-butyl group, yielding 56% after purification .

Borane-Mediated Reduction : Treat the intermediate with borane dimethyl sulfide complex in THF under argon to reduce reactive functionalities (96% yield) .

Final Hydrolysis : Saponify the ethyl ester using LiOH in THF/water to obtain the carboxylic acid derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.